Cas no 1621066-71-4 ((S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol)

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol structure
1621066-71-4 structure
Product Name:(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol
CAS No:1621066-71-4
MF:C31H22F6O2
MW:540.495609760284
CID:4554154
PubChem ID:139269737
Update Time:2024-11-01

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Chemical and Physical Properties

Names and Identifiers

    • (S)​-2,​2',​3,​3'-​Tetrahydro-​6,​6'-​bis[4-​(trifluoromethyl)​phenyl]​-1,​1'-spirobi[1H-​indene]​-​7,​7'-​diol
    • (S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol
    • (S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol
    • (S)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol,99%e.e.
    • 1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-, (1S)-
    • (S)-6,6'-Bis(4-(trifluoromethyl)phenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
    • (R)-2,2',3,3'-Tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-1,1'-spirobi[1H-indene]-7,7'-diol
    • 5,5'-bis[4-(trifluoromethyl)phenyl]-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
    • 1621066-71-4
    • (R)-6,6'-Bis(4-(trifluoromethyl)phenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
    • 1435948-34-7
    • (S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol
    • Inchi: 1S/C31H22F6O2/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29(25(19)27(23)38)16-14-20-6-12-24(28(39)26(20)29)18-3-9-22(10-4-18)31(35,36)37/h1-12,38-39H,13-16H2
    • InChI Key: UYODDMGKGRQHHQ-UHFFFAOYSA-N
    • SMILES: [C@]12(C3=C(C=CC(C4=CC=C(C(F)(F)F)C=C4)=C3O)CC1)C1=C(C=CC(C3=CC=C(C(F)(F)F)C=C3)=C1O)CC2

Computed Properties

  • Exact Mass: 540.15239891g/mol
  • Monoisotopic Mass: 540.15239891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 2
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Vapor Pressure: No data available

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Security Information

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-bis[4-(trifluoromethyl)phenyl]-, (1S)-
1621066-71-4
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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(S)\u200b-2,\u200b2',\u200b3,\u200b3'-\u200bTetrahydro-\u200b6,\u200b6'-\u200bbis[4-\u200b(trifluoromethyl)\u200bphenyl]\u200b-1,\u200b1'-spirobi[1H-\u200bindene]\u200b-\u200b7,\u200b7'-\u200bdiol
1621066-71-4 ≥98%,99%e.e.
100mg
¥3,363.00 2022-08-31

(S)?-2,?2',?3,?3'-?Tetrahydro-?6,?6'-?bis[4-?(trifluoromethyl)?phenyl]?-1,?1'-spirobi[1H-?indene]?-?7,?7'-?diol Related Literature

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